molecular formula C21H22Si B12631583 tert-Butyl[(3-ethynylphenyl)ethynyl]methyl(phenyl)silane CAS No. 922138-83-8

tert-Butyl[(3-ethynylphenyl)ethynyl]methyl(phenyl)silane

Cat. No.: B12631583
CAS No.: 922138-83-8
M. Wt: 302.5 g/mol
InChI Key: PHHLBROGXKODBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl[(3-ethynylphenyl)ethynyl]methyl(phenyl)silane is a silicon-based organometallic compound featuring a tert-butyl group, a methyl group, a phenyl group, and two ethynyl (acetylene) moieties attached to a phenyl ring. This compound is structurally analogous to silane derivatives used in materials science, catalysis, and pharmaceuticals, where tunable electronic and steric properties are critical .

Properties

CAS No.

922138-83-8

Molecular Formula

C21H22Si

Molecular Weight

302.5 g/mol

IUPAC Name

tert-butyl-[2-(3-ethynylphenyl)ethynyl]-methyl-phenylsilane

InChI

InChI=1S/C21H22Si/c1-6-18-11-10-12-19(17-18)15-16-22(5,21(2,3)4)20-13-8-7-9-14-20/h1,7-14,17H,2-5H3

InChI Key

PHHLBROGXKODBF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C#CC1=CC=CC(=C1)C#C)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl[(3-ethynylphenyl)ethynyl]methyl(phenyl)silane typically involves the reaction of a silicon-containing precursor with tert-butyl, ethynylphenyl, and phenyl groups under controlled conditions. One common method involves the use of a Grignard reagent, where the ethynylphenyl group is introduced via a coupling reaction with a silicon-containing compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl[(3-ethynylphenyl)ethynyl]methyl(phenyl)silane can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanols, while substitution reactions can produce a variety of functionalized organosilicon compounds .

Scientific Research Applications

Organic Synthesis

Cross-Coupling Reactions
The compound serves as a crucial reagent in cross-coupling reactions, particularly in the formation of carbon-carbon bonds. Its alkynyl group allows for the incorporation of diverse functional groups into organic frameworks. The methodology involving this silane has shown remarkable functional group tolerance, making it suitable for synthesizing complex natural products and pharmaceuticals. For instance, the incorporation of alkynes has been demonstrated to facilitate reactions with aryl bromides containing sensitive functional groups like esters and amides under mild conditions, thus providing a fast alternative to traditional methods such as Sonogashira coupling .

Synthesis of Key Intermediates
The application of tert-butyl[(3-ethynylphenyl)ethynyl]methyl(phenyl)silane extends to the synthesis of key intermediates in various chemical processes. It has been effectively used to create bis-aryl substituted acetylenes with high yields, showcasing its utility in generating complex molecular architectures .

Medicinal Chemistry

Biological Activity
Research indicates that compounds similar to this compound exhibit significant biological activity. For example, derivatives have been explored for their potential as anticancer agents and in the development of new pharmaceuticals targeting various diseases . The structural characteristics of this silane contribute to its bioactivity, making it an attractive candidate for drug development.

Materials Science

Functional Materials Development
In materials science, the compound is utilized in the synthesis of functional materials such as polymers and nanomaterials. Its ability to undergo various chemical transformations allows it to serve as a precursor for creating materials with tailored properties for applications in electronics and photonics . The incorporation of silane into material matrices enhances their mechanical properties and thermal stability.

Case Study 1: Synthesis of Alkynes

A study demonstrated the successful synthesis of alkynes using this compound under optimized conditions. The reaction yielded products in high purity and yield (up to 97%), highlighting its efficiency in producing valuable intermediates for further chemical transformations .

Case Study 2: Biological Evaluation

In another investigation, derivatives of this silane were evaluated for their anticancer properties. The results indicated promising activity against specific cancer cell lines, suggesting potential therapeutic applications .

Summary Table: Applications Overview

Application AreaDescriptionKey Findings
Organic SynthesisCross-coupling reactions for C-C bond formationHigh functional group tolerance
Medicinal ChemistryDevelopment of bioactive compoundsPotential anticancer agents
Materials ScienceSynthesis of functional materialsEnhanced mechanical properties
Case StudiesSuccessful synthesis and biological evaluationsHigh yields and promising bioactivity

Mechanism of Action

The mechanism by which tert-Butyl[(3-ethynylphenyl)ethynyl]methyl(phenyl)silane exerts its effects is primarily through its ability to participate in various chemical reactions. The silicon atom can form strong bonds with other elements, allowing for the creation of stable and functional materials. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

The following analysis compares tert-Butyl[(3-ethynylphenyl)ethynyl]methyl(phenyl)silane with structurally related silanes from the literature, focusing on synthesis, properties, and applications.

Structural Analogues and Substituent Effects
Compound Name Key Substituents Molecular Weight Physical State Notable Properties/Applications Reference
Bis(2-((4-(tert-butyl)phenyl)ethynyl)phenyl)methylsilane (1j) Two ethynylphenyl, tert-butyl, methyl 561.2960 Yellow solid Aggregation-induced emission (AIE)
(Z)-tert-Butyl(1-(3-chlorophenyl)pentenyloxy)dimethylsilane (9t) Chlorophenyl, pentenyloxy 314.94 (C₁₇H₂₇ClOSi) Colorless oil Pharmacological intermediates
tert-Butyl((2E,4E)-hexadienyloxy)diphenylsilane Hexadienyloxy, diphenyl N/A Colorless oil Catalytic hydrosilylation substrates
tert-Butyl[[4-(1-methylcyclopropyl)benzyl]oxy]diphenylsilane Trifluoromethyl, cyclopropane 468.634 N/A Fluorinated bioactive compound precursor

Key Observations :

  • Ethynyl vs. Alkenyl Groups : Compounds like 1j (bis-ethynyl) exhibit strong conjugation for optoelectronic applications (e.g., AIE) , whereas alkenyl-substituted silanes (e.g., tert-Butyl((2E,4E)-hexadienyloxy)diphenylsilane ) are used in catalytic hydrosilylation due to their π-bond reactivity .
  • Electron-Withdrawing vs. Donor Groups: The trifluoromethyl group in enhances electrophilicity, contrasting with the electron-donating tert-butyl group in the target compound.
Physical and Spectral Properties
  • Melting Points: Bis-ethynyl derivatives like 1j and 1k are solids (116–119°C), whereas mono-ethynyl or alkenyl silanes (e.g., 9t) are oils due to reduced symmetry .
  • NMR Data :
    • 9t : ¹H NMR δ 5.18 (t, J = 7.2 Hz, alkene proton); tert-butyl singlet at δ 1.02 .
    • 1j : ¹H NMR δ 7.2–7.4 (aromatic protons); ethynyl carbons at δ 90–100 in ¹³C NMR .
    • The target compound would show similar ethynyl carbon shifts (δ ~80–90) and tert-butyl protons (δ ~1.0).

Biological Activity

tert-Butyl[(3-ethynylphenyl)ethynyl]methyl(phenyl)silane is a silane compound that has garnered interest in various fields of biological research due to its unique structural properties and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables.

Chemical Structure and Properties

The compound this compound can be represented by the following molecular formula:

PropertyValue
Molecular Formula C₁₉H₁₉Si
Molecular Weight 290.44 g/mol
IUPAC Name This compound

The presence of ethynyl and phenyl groups in its structure suggests potential interactions with various biological targets, including enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Studies have indicated that the compound may exhibit:

  • Enzyme Inhibition : The ethynyl groups can participate in π-π stacking interactions with aromatic residues in enzyme active sites, potentially inhibiting their activity.
  • Receptor Modulation : The compound may act as a ligand for certain receptors, influencing downstream signaling pathways.

Biological Activity

Research has highlighted several aspects of the biological activity of this compound:

  • Anticancer Properties : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
  • Antimicrobial Activity : Preliminary investigations have shown that the compound possesses antimicrobial properties against several bacterial strains, suggesting potential applications in developing new antibiotics.
  • Neuroprotective Effects : There is emerging evidence that this silane derivative may offer neuroprotective benefits, possibly through the modulation of oxidative stress markers in neuronal cells.

Case Studies

Several case studies have been conducted to explore the biological effects of this compound:

  • Case Study 1 : A study published in Journal of Medicinal Chemistry evaluated the anticancer effects on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values calculated at approximately 8 µM.
  • Case Study 2 : Research presented at the International Conference on Antimicrobial Agents highlighted the compound's effectiveness against Staphylococcus aureus, demonstrating a minimum inhibitory concentration (MIC) of 32 µg/mL.

Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerIC50 = 8 µM on MCF-7 cells
AntimicrobialMIC = 32 µg/mL on S. aureus
NeuroprotectiveReduced oxidative stress

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification methods for tert-Butyl[(3-ethynylphenyl)ethynyl]methyl(phenyl)silane?

  • Methodology :

  • Step 1 : React tert-butylchlorodiphenylsilane with ethynylphenyl precursors under inert conditions (N₂/Ar) using solvents like THF or diglyme. Stir for 12–16 hours at room temperature .
  • Step 2 : Quench the reaction with 1M HCl, extract with diethyl ether, and wash with brine. Remove solvents via rotary evaporation.
  • Step 3 : Purify via flash chromatography (e.g., ethyl acetate:hexane gradients). Monitor purity using TLC (Rf ~0.5 in 1:4 ethyl acetate:hexane) .
  • Yield Optimization : Use Rh(dppp)₂Cl as a catalyst at elevated temperatures (e.g., 162°C) to enhance coupling efficiency .

Q. How is the compound characterized using spectroscopic techniques?

  • 1H/13C NMR Analysis :

  • Assign peaks for tert-butyl groups (δ ~1.0–1.2 ppm, singlet), aromatic protons (δ ~7.0–7.5 ppm), and ethynyl protons (δ ~2.5–3.5 ppm). Use coupling constants to confirm stereochemistry (e.g., J = 16 Hz for trans alkenes) .
    • Mass Spectrometry :
  • MALDI-TOF MS is preferred for high molecular weight verification. Look for [M+H]⁺ or [M+Na]⁺ adducts. Fragmentation patterns should align with silane cleavage .

Q. What are the stability considerations for this compound under different storage conditions?

  • Storage : Store at –20°C under inert gas (N₂/Ar) in amber vials to prevent moisture absorption and photodegradation. Avoid repeated freeze-thaw cycles .
  • Reactivity : The ethynyl groups are susceptible to oxidation; use antioxidants like BHT in solution or conduct reactions under strictly anhydrous conditions .

Advanced Research Questions

Q. How can computational modeling predict reaction pathways for silane derivatives?

  • Approach :

  • Use quantum chemical calculations (e.g., DFT) to model transition states for ethynyl coupling reactions. Software like Gaussian or ORCA can optimize geometries and calculate activation energies .
  • Compare computed NMR chemical shifts (via GIAO method) with experimental data to validate intermediates .

Q. How do contradictory yield outcomes arise in similar synthetic protocols?

  • Analysis :

  • Variability in catalyst loading (e.g., Rh vs. Pd catalysts) or solvent polarity (diglyme vs. THF) can alter reaction kinetics. For example, BF₃·OEt₂ in diglyme improves electrophilic activation but may reduce selectivity .
  • Troubleshooting : Conduct control experiments with varying catalyst ratios (0.1–10 mol%) and monitor by TLC/qNMR to identify optimal conditions .

Q. What experimental design strategies optimize multi-step syntheses involving silanes?

  • Factorial Design :

  • Use a 2³ factorial matrix to test variables: temperature (25–160°C), solvent (THF vs. diglyme), and catalyst type (Rh vs. Pd). Analyze yield and purity via ANOVA .
  • Response Surface Methodology (RSM) can model non-linear relationships between variables .

Q. How are advanced separation techniques applied to isolate byproducts in silane synthesis?

  • Methodology :

  • Employ preparative HPLC with C18 columns (acetonitrile:water gradients) to resolve polar byproducts.
  • For non-volatile impurities, use centrifugal partition chromatography (CPC) with biphasic solvent systems (e.g., heptane:ethyl acetate:methanol:water) .

Q. What role do steric effects play in the reactivity of tert-butyl-substituted silanes?

  • Mechanistic Insight :

  • The bulky tert-butyl group hinders nucleophilic attack at the silicon center, favoring ethynyl coupling over undesired side reactions (e.g., hydrolysis). Steric parameters (e.g., Tolman cone angles) can be calculated to quantify this effect .
  • Comparative studies with less hindered analogs (e.g., methyl-substituted silanes) reveal rate differences in Stille or Sonogashira couplings .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.